1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a formyl group and a pyridine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring.
Introduction of the Formyl Group: The Vilsmeier-Haack reaction is often used to introduce the formyl group into the pyrrole ring. This involves the reaction of the pyrrole with a Vilsmeier reagent (formed from DMF and POCl3).
Chlorination of the Pyridine Ring: The chlorination of the pyridine ring can be carried out using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations to form more complex structures.
Comparison with Similar Compounds
1-(2-Bromo-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
1-(2-Fluoro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: Contains a fluorine atom, potentially altering its electronic properties and biological activity.
Uniqueness: 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a chlorine-substituted pyridine ring and a formyl-substituted pyrrole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Biological Activity
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₇ClN₂O. The presence of the chloro and pyridine groups contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that similar compounds exhibit significant antibacterial and antifungal properties:
- Antibacterial Activity : Compounds structurally related to this compound have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The same class of compounds has also been tested against fungal strains, showing promising results with MIC values indicating effective inhibition .
Anticancer Potential
The compound's structural features suggest potential activity against various cancer cell lines. For example, related pyrrole derivatives have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis:
Compound | FGFR Inhibition (IC50) | Cell Line Tested | Effect |
---|---|---|---|
4h | FGFR1: 7 nM | 4T1 (breast cancer) | Inhibited proliferation and induced apoptosis |
FGFR2: 9 nM | |||
FGFR3: 25 nM |
This indicates that modifications on the pyrrole ring can lead to enhanced anticancer activity, making it a valuable scaffold for drug development .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- FGFR Inhibition : By inhibiting FGFRs, these compounds can disrupt signaling pathways that lead to cancer cell proliferation and survival.
- Antimicrobial Mechanisms : The presence of halogen substituents is believed to enhance the interaction with bacterial membranes or enzymes critical for bacterial survival .
Case Studies
Several studies have explored the biological activity of pyrrole derivatives:
- Study on Antimicrobial Activity : A study evaluating various pyrrole derivatives found that specific substitutions led to enhanced antibacterial properties against a range of pathogens, including resistant strains .
- Cancer Cell Line Evaluation : Another research focused on pyrrole-based compounds demonstrated significant anticancer effects in vitro, particularly against breast cancer cells, providing a basis for further investigation into their therapeutic potential .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(4-1-5-12-10)13-6-2-3-8(13)7-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQJFWGYWPPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378219 | |
Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97580-57-9 | |
Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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